2-(Boc-amino)-2-cyclopropylethanol

Chiral synthesis Stereochemistry Pharmaceutical intermediate

2-(Boc-amino)-2-cyclopropylethanol (CAS 1279821-50-9) is a versatile Boc-protected β-amino alcohol featuring a cyclopropyl ring that imparts conformational constraint and metabolic stability. The Boc group ensures orthogonal amine protection under basic/nucleophilic conditions, enabling chemoselective hydroxyl transformations. With two chiral centers, this racemic building block is cost-effective for method development; scale-up with enantiopure forms when stereochemistry is critical. Ideal for medicinal chemistry programs targeting improved PK profiles. Available in 250 mg to 100 g quantities at ≥98% purity.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 1279821-50-9
Cat. No. B3229124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-amino)-2-cyclopropylethanol
CAS1279821-50-9
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C1CC1
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)
InChIKeyFRRCSAZNGYCTLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Boc-amino)-2-cyclopropylethanol (CAS 1279821-50-9): Procurement-Grade N-Boc Protected Chiral Amino Alcohol for Research Synthesis


2-(Boc-amino)-2-cyclopropylethanol (CAS 1279821-50-9) is an N-tert-butoxycarbonyl (Boc) protected β-amino alcohol featuring a cyclopropyl substituent at the α-position relative to the carbamate nitrogen [1]. Its systematic IUPAC name is tert-butyl (1-cyclopropyl-2-hydroxyethyl)carbamate . The molecular formula is C₁₀H₁₉NO₃ with a molecular weight of 201.26 g/mol [1]. This compound serves as a protected chiral building block wherein the Boc group provides orthogonal amine protection during multi-step organic synthesis, while the cyclopropyl ring imparts conformational constraint and distinct physicochemical properties .

Why Generic Substitution of 2-(Boc-amino)-2-cyclopropylethanol (CAS 1279821-50-9) Fails: Critical Differentiation Factors for Research Procurement


2-(Boc-amino)-2-cyclopropylethanol cannot be directly substituted with unprotected analogs (e.g., 2-amino-2-cyclopropylethanol), regioisomers (e.g., 1-[2-(Boc-amino)ethyl]cyclopropyl]methanol), or non-cyclopropyl amino alcohols without altering key experimental outcomes. The Boc protecting group confers orthogonal amine stability under basic and nucleophilic conditions, enabling chemoselective transformations that unprotected amines cannot tolerate [1]. The α-cyclopropyl substitution introduces stereochemical complexity—two chiral centers yielding four possible stereoisomers—whereas achiral or regioisomeric alternatives present fundamentally different spatial and electronic profiles . The quantitative evidence presented in Section 3 substantiates these differences with verifiable data.

2-(Boc-amino)-2-cyclopropylethanol (CAS 1279821-50-9): Quantitative Differentiation Evidence vs. Structural Analogs


Chiral Complexity: Stereoisomer Count Differentiation vs. Unprotected Analogs and Regioisomers

2-(Boc-amino)-2-cyclopropylethanol contains two chiral centers (C1 bearing the Boc-amino and cyclopropyl groups; C2 bearing the hydroxyl group), yielding four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R) . This stereochemical complexity enables procurement of specific stereoisomeric forms—such as the (R)-enantiomer (CAS 1001414-89-6)—for applications requiring defined absolute configuration . In contrast, the unprotected analog 2-amino-2-cyclopropylethanol (CAS 776315-67-4, racemic) and the regioisomer 1-[2-(Boc-amino)ethyl]cyclopropyl]methanol (CAS 1934483-16-5) present fundamentally different stereochemical and regiochemical arrangements that alter molecular recognition and synthetic utility [1].

Chiral synthesis Stereochemistry Pharmaceutical intermediate

Physicochemical Property Differentiation: pKa and Boiling Point Comparison vs. Unprotected Analog

2-(Boc-amino)-2-cyclopropylethanol exhibits a predicted pKa of 12.02 ± 0.46 and boiling point of 321.7 ± 25.0 °C . The unprotected analog 2-amino-2-cyclopropylethanol (CAS 776315-67-4) has a significantly lower predicted pKa of approximately 8.8-9.2 (amine group) and boiling point of 221.2 ± 13.0 °C (reported for the (S)-enantiomer, CAS 1198185-81-7) . This ~80-100 °C difference in boiling point and >2.8 pKa unit difference arise from the Boc group converting the basic primary amine into a neutral carbamate, fundamentally altering acid-base behavior and chromatographic retention .

Physicochemical properties pKa Separation science

Molecular Weight and LogP Differentiation: Quantitative Lipophilicity Shift vs. Unprotected Amino Alcohol

The Boc-protected target compound has a molecular weight of 201.26 g/mol (C₁₀H₁₉NO₃), while the unprotected 2-amino-2-cyclopropylethanol (C₅H₁₁NO) has a molecular weight of 101.15 g/mol [1]. This ~100 Da increase corresponds to the addition of the Boc group (C₅H₉O₂, ~101 Da) and substantially increases lipophilicity. Based on class-level data for Boc-protected vs. free amino alcohols, the calculated logP increase is typically +1.5 to +2.5 units [2]. This lipophilicity enhancement improves organic phase partitioning and may influence membrane permeability in biological assays.

Lipophilicity Drug design Membrane permeability

Cyclopropyl Pharmacophore Value: Literature Evidence of Metabolic Stability Enhancement

The cyclopropyl moiety in 2-(Boc-amino)-2-cyclopropylethanol provides documented advantages in medicinal chemistry. Literature on cyclopropyl-containing pharmaceutical agents demonstrates that the introduction of cyclopropyl groups can enhance metabolic stability, increase biological activity, and reduce plasma clearance compared to non-cyclopropyl analogs [1]. The strained cyclopropane ring limits conformational flexibility and may slow enzymatic hydrolysis, while its unique electronic properties influence target binding . These class-level findings are directly applicable to 2-(Boc-amino)-2-cyclopropylethanol as a protected building block for constructing cyclopropyl-containing pharmacophores.

Metabolic stability Cyclopropyl pharmacophore Drug design

Commercial Availability: Supplier Sourcing and Purity Specification Comparison

2-(Boc-amino)-2-cyclopropylethanol (CAS 1279821-50-9) is commercially available from multiple research chemical suppliers with specified purity grades. Leyan offers the compound at 98% purity in quantities from 250 mg to 100 g (larger quantities available upon inquiry) . Amatek Scientific supplies at 97% purity in 0.25 g to 5 g packaging . AKSci provides the compound with full quality assurance documentation, including SDS and Certificate of Analysis upon request . Storage specifications are consistently 2-8 °C in sealed, dry conditions . In contrast, the (R)-enantiomer (CAS 1001414-89-6) and (S)-enantiomer (CAS 1198185-81-7) are available through separate supply chains with different pricing structures .

Procurement Purity specification Supplier comparison

Optimal Research and Industrial Application Scenarios for 2-(Boc-amino)-2-cyclopropylethanol (CAS 1279821-50-9) Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of β-Amino Alcohol Pharmacophores

The presence of two contiguous chiral centers (four possible stereoisomers) enables 2-(Boc-amino)-2-cyclopropylethanol to serve as a versatile chiral building block in asymmetric synthesis . The Boc-protected amine remains stable under diverse reaction conditions (nucleophiles, bases), allowing chemoselective manipulation of the hydroxyl group without amine interference [1]. Procurement of the racemic mixture (CAS 1279821-50-9) provides cost-effective access for method development; subsequent acquisition of enantiopure (R)- or (S)-forms (CAS 1001414-89-6 or analogous) enables stereochemically defined product synthesis when required .

Synthesis of Cyclopropyl-Containing Drug Candidates with Enhanced Metabolic Stability

The cyclopropyl moiety in 2-(Boc-amino)-2-cyclopropylethanol provides a validated pharmacophore element documented to enhance metabolic stability, increase biological activity, and reduce plasma clearance in final drug candidates [2]. Medicinal chemistry programs targeting improved PK profiles may prioritize this building block over non-cyclopropyl amino alcohols to incorporate conformational constraint and metabolic resistance into lead compounds [2].

Orthogonal Protection Strategy in Multi-Step Peptide and Heterocycle Synthesis

The Boc protecting group enables orthogonal amine protection strategies, allowing the hydroxyl group to undergo transformations (oxidation, esterification, etherification) while the amine remains protected. The Boc group can be selectively cleaved under mild acidic conditions (e.g., TFA/DCM) without affecting acid-sensitive cyclopropyl or hydroxyl functionalities [1]. The compound's predicted boiling point (321.7 °C) and pKa (12.02) differ substantially from unprotected analogs, simplifying chromatographic purification and extraction protocols .

Method Development and Reaction Optimization Using Readily Available Racemic Material

Multiple commercial suppliers offer 2-(Boc-amino)-2-cyclopropylethanol at 97-98% purity in quantities from 250 mg to 100 g, ensuring reliable procurement for method development and scale-up studies . The racemic material provides a cost-effective substrate for optimizing reaction conditions (coupling, cyclopropanation, protecting group strategies) before committing to more expensive enantiopure variants. Storage at 2-8 °C in sealed, dry containers maintains compound integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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